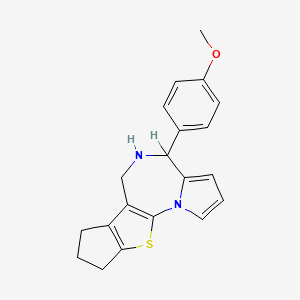
4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,8,9-Tetrahydro-4-(4-Methoxyphenyl)-4H,7H-Cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepin ist eine komplexe heterozyklische Verbindung. Sie gehört zu einer Klasse von Verbindungen, die für ihre vielfältigen biologischen Aktivitäten und ihre potenziellen Anwendungen in der pharmazeutischen Chemie bekannt sind. Die Struktur dieser Verbindung umfasst ein kondensiertes Ringsystem, das Cyclopenta-, Thieno-, Pyrrolo- und Diazepin-Einheiten kombiniert, was zu ihren einzigartigen chemischen Eigenschaften beiträgt.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 5,6,8,9-Tetrahydro-4-(4-Methoxyphenyl)-4H,7H-Cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepin beinhaltet typischerweise mehrstufige Reaktionen, die von leicht zugänglichen Vorstufen ausgehen. Ein gängiger Ansatz umfasst die Cyclisierung von Thiophenderivaten mit geeigneten Aminen und Aldehyden unter sauren oder basischen Bedingungen. Die Reaktionsbedingungen erfordern oft eine sorgfältige Kontrolle der Temperatur und des pH-Werts, um die Bildung des gewünschten Produkts zu gewährleisten .
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion dieser Verbindung die Verwendung von kontinuierlichen Strömungsreaktoren beinhalten, um die Reaktionsausbeute und -effizienz zu optimieren. Die Verwendung von Katalysatoren und Lösungsmitteln, die den Cyclisierungsprozess erleichtern, ist ebenfalls üblich. Industrielle Verfahren konzentrieren sich auf Skalierbarkeit und Kosteneffizienz bei gleichzeitiger Aufrechterhaltung einer hohen Reinheit des Endprodukts .
Analyse Chemischer Reaktionen
Arten von Reaktionen
5,6,8,9-Tetrahydro-4-(4-Methoxyphenyl)-4H,7H-Cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zur Bildung von Alkoholen oder Aminen führen kann .
Wissenschaftliche Forschungsanwendungen
5,6,8,9-Tetrahydro-4-(4-Methoxyphenyl)-4H,7H-Cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Für seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Für seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere bei der gezielten Ansteuerung bestimmter Enzyme oder Rezeptoren.
Industrie: Für die Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Das kondensierte Ringsystem ermöglicht starke Bindungswechselwirkungen, die die Aktivität des Zielmoleküls modulieren können. Beteiligte Pfade können die Hemmung der Enzymaktivität oder die Störung zellulärer Prozesse umfassen .
Wissenschaftliche Forschungsanwendungen
4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fused ring system allows for strong binding interactions, which can modulate the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thieno[3,2-d]pyrimidin: Bekannt für seine vielfältigen biologischen Aktivitäten.
Thieno[3,4-b]pyridin: Wird in der pharmazeutischen Chemie wegen seiner potenziellen therapeutischen Wirkungen verwendet.
Einzigartigkeit
5,6,8,9-Tetrahydro-4-(4-Methoxyphenyl)-4H,7H-Cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepin ist aufgrund seines komplexen kondensierten Ringsystems einzigartig, das ihm einzigartige chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen .
Eigenschaften
CAS-Nummer |
137053-01-1 |
|---|---|
Molekularformel |
C20H20N2OS |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
7-(4-methoxyphenyl)-16-thia-2,8-diazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,11(15)-tetraene |
InChI |
InChI=1S/C20H20N2OS/c1-23-14-9-7-13(8-10-14)19-17-5-3-11-22(17)20-16(12-21-19)15-4-2-6-18(15)24-20/h3,5,7-11,19,21H,2,4,6,12H2,1H3 |
InChI-Schlüssel |
BTXCZNOCDQPAMQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3C4=C(CN2)C5=C(S4)CCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


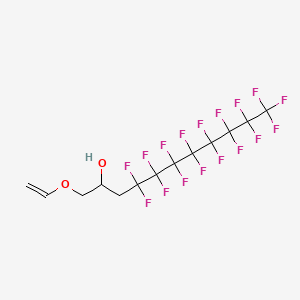

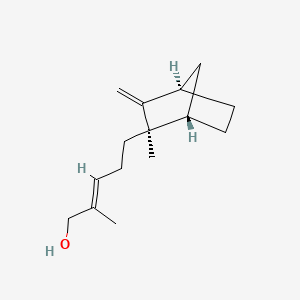
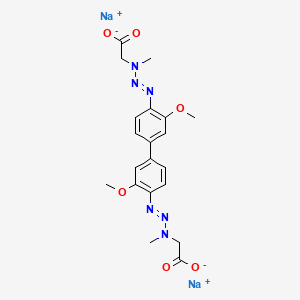
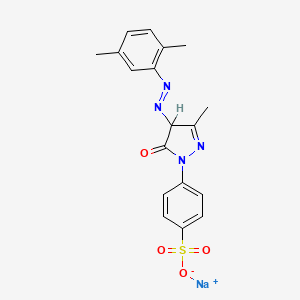
![4-[(4-Chlorophenyl)thio]-11-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12706697.png)
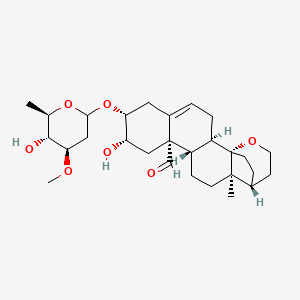
![8-[2-(1H-indol-3-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12706706.png)
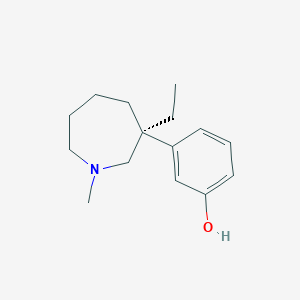
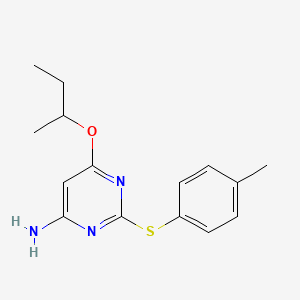
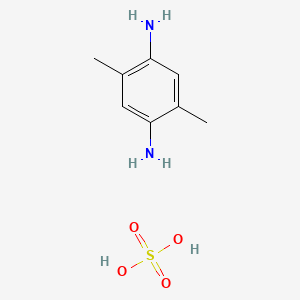
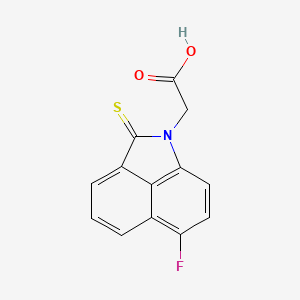
![N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide](/img/structure/B12706745.png)
![[2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid](/img/structure/B12706753.png)
